molecular formula C13H13NO3 B13902063 5-((Benzylamino)methyl)furan-2-carboxylic acid

5-((Benzylamino)methyl)furan-2-carboxylic acid

Cat. No.: B13902063
M. Wt: 231.25 g/mol
InChI Key: JHHFBPXBCCFQCI-UHFFFAOYSA-N
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Description

5-((Benzylamino)methyl)furan-2-carboxylic acid: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a benzylamino group attached to the furan ring via a methylene bridge, and a carboxylic acid group at the 2-position of the furan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-((Benzylamino)methyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions. For example, benzylamine can react with a suitable furan derivative containing a leaving group (such as a halide) to form the desired product.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a furan derivative with carbon dioxide in the presence of a base.

Industrial Production Methods:

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group or the furan ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzylamine, halide derivatives, nucleophiles.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products:

    Oxidation: Benzylamino derivatives with oxidized functional groups.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted benzylamino derivatives.

    Esterification: Ester derivatives of the carboxylic acid group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: The compound may have applications in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-((Benzylamino)methyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, while the furan ring can participate in π-π interactions. The carboxylic acid group can form ionic bonds with positively charged residues in proteins.

Comparison with Similar Compounds

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for various applications.

    2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used in the production of bioplastics.

    Furfuryl Alcohol: A furan derivative with a hydroxymethyl group, used in the production of resins and polymers.

Comparison:

    Unique Structure: 5-((Benzylamino)methyl)furan-2-carboxylic acid has a unique structure with a benzylamino group, which distinguishes it from other furan derivatives.

    Reactivity: The presence of the benzylamino group and carboxylic acid group provides unique reactivity patterns, making it suitable for specific chemical transformations.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-[(benzylamino)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,15,16)

InChI Key

JHHFBPXBCCFQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)C(=O)O

Origin of Product

United States

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